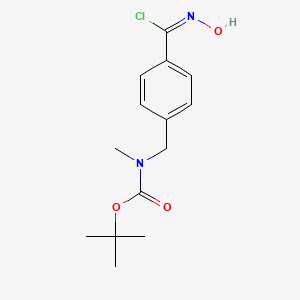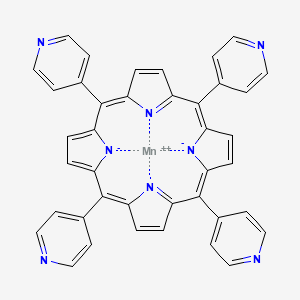![molecular formula C7H7F2N3 B13652413 5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13652413.png)
5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound It features a pyridine ring fused with a pyrazine ring, with fluorine atoms at the 5 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a suitable hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrido derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Tetrahydropyrido derivatives.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Difluoropyridines: Compounds with fluorine atoms on a pyridine ring, used in various chemical and biological applications.
Uniqueness
5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern and the combination of pyridine and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H7F2N3 |
|---|---|
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
5,7-difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H7F2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h3,10-11H,1-2H2 |
InChI-Schlüssel |
NMMDYXJDJQDIAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C(N=C(C=C2N1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid](/img/structure/B13652377.png)
![2-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13652384.png)







